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Compound of Interest

Compound Name: 9-Isopropyl-9H-carbazole

Cat. No.: B074937 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Isopropyl-9H-carbazole (CAS No. 1484-09-9), a key intermediate in organic synthesis and

materials science.[1][2] This document is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of the structural

elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS).

Introduction
9-Isopropyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound with

significant applications in the development of organic light-emitting diodes (OLEDs),

pharmaceuticals, and polymers. The introduction of an isopropyl group at the 9-position of the

carbazole nitrogen modulates its electronic and physical properties. Accurate and thorough

spectroscopic characterization is paramount to confirm the identity, purity, and structure of this

compound in any research or development setting. This guide delves into the causality behind

the experimental choices and provides a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 9-Isopropyl-9H-carbazole, both ¹H and ¹³C

NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition
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A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like

9-Isopropyl-9H-carbazole is outlined below. The choice of a deuterated solvent with good

solubility for the analyte and minimal interference in the spectral regions of interest is critical.

Chloroform-d (CDCl₃) is a common and suitable choice.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 9-Isopropyl-9H-carbazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry NMR tube.

Ensure the solution is homogeneous. A brief vortex or sonication can be applied if necessary.

Instrument Parameters (Typical):

Spectrometer: 300 MHz or higher field strength for better resolution.

Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Temperature: Room temperature (e.g., 298 K).

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-32 (sufficient for good signal-to-noise).

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[3][4]

Relaxation Delay: 2-5 seconds.
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Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their neighboring protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.16 d 2H H-4, H-5

7.57 d 2H H-1, H-8

7.4-7.5 (approx.) t 2H H-2, H-7

7.2-7.3 (approx.) t 2H H-3, H-6

4.8-5.0 (approx.) sept 1H CH (isopropyl)

1.67 d 6H CH₃ (isopropyl)

Data is synthesized from representative spectra of N-substituted carbazoles and may show

slight variations based on experimental conditions.[5]

Interpretation:

The aromatic region (7.0-8.2 ppm) shows four distinct signals, consistent with the four

different types of aromatic protons in the symmetric carbazole ring system. The downfield

doublet at 8.16 ppm is assigned to the protons at positions 4 and 5, which are deshielded by

the ring current and the nitrogen atom.

The upfield signals in the aromatic region are assigned to the remaining ring protons. The

splitting patterns (doublets and triplets) arise from coupling with adjacent protons.

A septet in the range of 4.8-5.0 ppm is characteristic of a methine proton (CH) coupled to six

equivalent protons, confirming the presence of the isopropyl group.

The doublet at 1.67 ppm integrates to six protons and is characteristic of the two equivalent

methyl groups of the isopropyl moiety, which are split by the adjacent methine proton.
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¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm) Assignment

139.5 C-4a, C-4b

125.4 C-2, C-7

123.3 C-4, C-5

120.4 C-3, C-6

118.6 C-1, C-8

110.0 C-9a, C-8a

46.7 CH (isopropyl)

20.8 CH₃ (isopropyl)

Data is based on reported values for N-isopropylcarbazole and may vary slightly.[5]

Interpretation:

The spectrum shows eight distinct signals, corresponding to the eight different types of

carbon atoms in the molecule.

Six signals appear in the aromatic region (110-140 ppm), which is characteristic of the

carbazole ring system. The quaternary carbons (C-4a, C-4b, C-9a, C-8a) are typically

observed in this region.[3][6]

The signal at 46.7 ppm is assigned to the methine carbon of the isopropyl group.

The upfield signal at 20.8 ppm corresponds to the two equivalent methyl carbons of the

isopropyl group.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 9-Isopropyl-9H-carbazole sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Accessory: ATR accessory with a diamond or germanium crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Absorption Data
While a specific experimental spectrum for 9-Isopropyl-9H-carbazole is not readily available,

the expected characteristic absorption bands can be predicted based on the known

absorptions of carbazoles and N-substituted aromatic compounds.[7][8][9]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

2970-2950 C-H stretch (asymmetric) Alkyl (CH₃)

2870-2850 C-H stretch (symmetric) Alkyl (CH₃)

1600-1450 C=C stretch Aromatic ring

1450-1370 C-H bend Alkyl (CH₃, CH)

1330-1250 C-N stretch Aromatic amine

750-720 C-H out-of-plane bend Ortho-disubstituted

Interpretation:

Aromatic C-H Stretch: The presence of sharp absorption bands just above 3000 cm⁻¹

confirms the aromatic C-H bonds of the carbazole ring.[9]

Aliphatic C-H Stretch: Strong bands below 3000 cm⁻¹ are indicative of the C-H stretching

vibrations of the isopropyl group.

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of

the carbon-carbon double bond stretching within the aromatic carbazole core.

C-N Stretch: A distinct band in the 1330-1250 cm⁻¹ region is expected for the stretching of

the C-N bond connecting the isopropyl group to the carbazole nitrogen.

C-H Bending: The strong absorption in the 750-720 cm⁻¹ range is a key indicator of the

ortho-disubstitution pattern on the benzene rings of the carbazole moiety, corresponding to

the out-of-plane bending of four adjacent hydrogen atoms.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
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Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable

organic molecules.

Sample Introduction:

Direct Infusion: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is

infused directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC

column and then introduced into the mass spectrometer. This is also useful for assessing

purity.

Instrument Parameters (Typical):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrometry Data
The mass spectrum of 9-Isopropyl-9H-carbazole is expected to show a prominent molecular

ion peak and characteristic fragment ions.

m/z (relative intensity, %) Assignment

209 (100) [M]⁺∙ (Molecular Ion)

194 (36) [M - CH₃]⁺

167 (base peak in some cases) [M - C₃H₆]⁺∙ (Carbazole radical cation)

Data based on reported values for N-isopropylcarbazole.[5][10]
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Interpretation:

Molecular Ion Peak: The presence of a strong peak at m/z 209 confirms the molecular weight

of 9-Isopropyl-9H-carbazole (C₁₅H₁₅N), which is 209.29 g/mol .[1][11] This is the most

critical piece of information from the mass spectrum.

[M - CH₃]⁺ Fragment: A significant peak at m/z 194 corresponds to the loss of a methyl

radical (•CH₃) from the isopropyl group, a common fragmentation pathway for alkyl-

substituted compounds. This results in a stable secondary carbocation.

Carbazole Fragment: A peak at m/z 167 is often observed and corresponds to the loss of

propene (C₃H₆) via a McLafferty-type rearrangement or direct cleavage, resulting in the

stable carbazole radical cation.[12]

Conclusion
The combined application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry

provides a robust and self-validating framework for the structural confirmation of 9-Isopropyl-
9H-carbazole. ¹H and ¹³C NMR data elucidate the precise carbon-hydrogen framework, IR

spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies

the molecular weight and provides insight into the molecule's fragmentation. This

comprehensive spectroscopic dataset is indispensable for ensuring the identity and purity of 9-
Isopropyl-9H-carbazole in any scientific or industrial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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